molecular formula C30H49N5O11S3 B6354175 Biotin-PEG4-S-S-NHS CAS No. 1260247-51-5

Biotin-PEG4-S-S-NHS

Cat. No.: B6354175
CAS No.: 1260247-51-5
M. Wt: 751.9 g/mol
InChI Key: QEVJWOMRMWJABZ-BOSRLCDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG4-S-S-NHS, also known as Biotin-Polyethylene Glycol 4-Disulfide-N-Hydroxysuccinimide, is a biotinylation reagent that contains a polyethylene glycol (PEG) spacer arm and a disulfide bond. This compound is widely used in bioconjugation and labeling applications due to its water solubility, flexibility, and ability to form stable amide bonds with primary amines.

Mechanism of Action

Target of Action

Biotin-PEG4-S-S-NHS, also known as 1-Biotinamino-15-oxo-3,6,9,12-tetraoxa-19,20-dithia-16-azatricosan-23-oic acid succinimidyl ester, primarily targets proteins and other primary amine-containing macromolecules . The compound specifically and efficiently reacts with the primary amine in the side chain of lysine (K) residues and the N-terminus of each polypeptide .

Mode of Action

The compound contains an N-hydroxysuccinimide ester (NHS ester) group that reacts specifically and efficiently with protein and peptide lysine (K) and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction enables simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving protein labeling and detection. The biotin moiety of the compound binds with high affinity to avidin and streptavidin proteins, enabling the detection or purification of the biotinylated proteins using streptavidin probes or resins .

Pharmacokinetics

The compound’s ADME properties are influenced by its structure. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule, thus enhancing its bioavailability . This property helps to prevent aggregation of biotinylated antibodies stored in solution .

Result of Action

The result of the compound’s action is the efficient biotinylation of antibodies, proteins, and other primary amine-containing macromolecules . This allows for the detection or purification of these biotinylated molecules using streptavidin probes or resins .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of primary amines. The compound reacts efficiently with primary amino groups (-NH2) in alkaline buffers (pH 7-9) to form stable amide bonds . Additionally, the compound’s solubility and stability are enhanced in aqueous environments due to the hydrophilic PEG spacer arm .

Biochemical Analysis

Biochemical Properties

Biotin-PEG4-S-S-NHS reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides, to form stable amide bonds . This reaction is specific and efficient, making this compound a popular choice for biotinylation . The biotin moiety of the compound can bind with high affinity to avidin and streptavidin proteins .

Cellular Effects

The hydrophilic polyethylene glycol (PEG) spacer arm of this compound enhances the water solubility of the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This property is particularly useful in cellular studies, where aggregation can interfere with cellular processes .

Molecular Mechanism

The N-hydroxysuccinimide ester (NHS ester) group of this compound reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . This reaction forms a permanent bond, and the spacer arm cannot be cleaved .

Temporal Effects in Laboratory Settings

This compound is stable and does not degrade over time . The effects of the compound on cellular function are long-lasting, as the biotin label remains attached to the molecule .

Metabolic Pathways

This compound is involved in the biotinylation of proteins, a process that is crucial for various metabolic pathways . The compound interacts with enzymes and cofactors during this process .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with proteins . The compound’s hydrophilic nature aids in its distribution .

Subcellular Localization

The subcellular localization of this compound depends on the molecule it is attached to. Once the compound has biotinylated a molecule, it remains attached and is localized wherever the molecule is within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG4-S-S-NHS involves several steps:

    Activation of Biotin: Biotin is first activated by reacting with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form Biotin-NHS.

    PEGylation: The activated biotin is then reacted with a PEG spacer arm containing a terminal amine group to form Biotin-PEG4.

    Disulfide Bond Formation: The PEGylated biotin is further reacted with a disulfide-containing compound to introduce the disulfide bond, resulting in Biotin-PEG4-S-S.

    Final Activation: The final product, Biotin-PEG4-S-S, is activated by reacting with NHS to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of biotin, PEG, and disulfide-containing compounds are used.

    Purification: The product is purified using techniques such as column chromatography and recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-S-S-NHS undergoes several types of chemical reactions:

    Nucleophilic Substitution: The NHS ester reacts with primary amines to form stable amide bonds.

    Reduction: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Hydrolysis: The NHS ester can hydrolyze in the presence of water, leading to the formation of Biotin-PEG4-S-S and N-Hydroxysuccinimide.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in pH 7-9 buffers such as phosphate-buffered saline (PBS).

    Reduction: Carried out using reducing agents like DTT or TCEP in aqueous solutions.

    Hydrolysis: Occurs in the presence of water, especially under basic conditions.

Major Products Formed

    Amide Bonds: Formed during nucleophilic substitution with primary amines.

    Cleaved Biotin-PEG4-S-S: Formed during reduction of the disulfide bond.

    Hydrolyzed Products: Biotin-PEG4-S-S and N-Hydroxysuccinimide formed during hydrolysis.

Scientific Research Applications

Biotin-PEG4-S-S-NHS has a wide range of applications in scientific research:

    Chemistry: Used for bioconjugation and labeling of molecules with primary amines.

    Biology: Employed in the labeling of proteins, peptides, and other biomolecules for detection and purification.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the production of biotinylated products for various industrial applications.

Comparison with Similar Compounds

Biotin-PEG4-S-S-NHS can be compared with other biotinylation reagents:

    Biotin-PEG4-NHS: Similar to this compound but lacks the disulfide bond, making it non-cleavable.

    Sulfo-NHS-LC-Biotin: Contains a sulfonate group for increased water solubility but does not have a PEG spacer arm.

    Biotin-PEG2-NHS: Has a shorter PEG spacer arm, resulting in less flexibility and solubility compared to this compound.

List of Similar Compounds

  • Biotin-PEG4-NHS
  • Sulfo-NHS-LC-Biotin
  • Biotin-PEG2-NHS

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N5O11S3/c36-24(4-2-1-3-23-29-22(21-47-23)33-30(41)34-29)31-9-12-43-14-16-45-18-17-44-15-13-42-11-7-25(37)32-10-20-49-48-19-8-28(40)46-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41)/t22-,23-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVJWOMRMWJABZ-BOSRLCDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N5O11S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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